Product packaging for beta-Alanine nitrate(Cat. No.:)

beta-Alanine nitrate

Cat. No.: B1648160
M. Wt: 152.11 g/mol
InChI Key: GGGCYYSTDKXIBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Beta-Alanine Nitrate is a chemical compound of interest in biochemical and physiological research. It is derived from beta-alanine, a naturally occurring non-essential beta-amino acid that serves as the rate-limiting precursor for the synthesis of carnosine (beta-alanyl-L-histidine) in muscle tissue . Carnosine is an important intracellular pH buffer, and research into compounds like this compound is often related to understanding metabolic pathways, cellular buffering capacity, and energy metabolism . The nitrate component of the molecule may also be of interest in studies involving anaerobic microbial respiration, where nitrate can serve as a terminal electron acceptor . Researchers can explore this compound for its potential role in various experimental models. This product is intended for laboratory research purposes and is strictly labeled For Research Use Only. It is not intended for diagnostic, therapeutic, or personal applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H8N2O5 B1648160 beta-Alanine nitrate

Properties

Molecular Formula

C3H8N2O5

Molecular Weight

152.11 g/mol

IUPAC Name

3-aminopropanoic acid;nitric acid

InChI

InChI=1S/C3H7NO2.HNO3/c4-2-1-3(5)6;2-1(3)4/h1-2,4H2,(H,5,6);(H,2,3,4)

InChI Key

GGGCYYSTDKXIBS-UHFFFAOYSA-N

SMILES

C(CN)C(=O)O.[N+](=O)(O)[O-]

Canonical SMILES

C(CN)C(=O)O.[N+](=O)(O)[O-]

Origin of Product

United States

Scientific Research Applications

Performance Enhancement

Research indicates that beta-alanine nitrate can significantly enhance athletic performance:

  • Endurance Activities: Studies have shown improvements in time to exhaustion (TTE) and overall performance in endurance sports such as cycling and rowing when using this compound compared to placebo .
  • High-Intensity Exercise: The combination has been effective in improving performance metrics in high-intensity interval training (HIIT) settings .

Case Studies

  • Cycling Performance: A study involving trained cyclists demonstrated that supplementation with this compound resulted in a significant increase in average power output during 4-minute cycling trials compared to placebo groups .
  • Rowing Trials: Another investigation found that rowers who supplemented with this compound improved their 2000-meter rowing times significantly compared to those who did not receive the supplement .

Data Summary Table

StudyParticipantsSupplementationKey Findings
Bellinger et al. (2012)14 trained cyclistsBeta-Alanine + Sodium BicarbonateIncreased average power output by 3.3% compared to baseline
Hobson et al. (2013)20 trained rowersBeta-Alanine (6.4 g/d)Improved 2000-m rowing performance by an average of 6.4 seconds
Painelli et al. (2013)16 swimmersBeta-Alanine + Sodium BicarbonateEnhanced 100m and 200m swim times by approximately 2%

Safety and Side Effects

Beta-alanine supplementation is generally considered safe for healthy individuals at recommended doses (4–6 g/day). The most common side effect reported is paraesthesia (tingling), which can be mitigated through divided dosing or sustained-release formulations .

Chemical Reactions Analysis

Step 1: Acetylation of β-Alanine

  • β-Alanine reacts with acetic acid and diacetyl oxide (acetic anhydride) under controlled heating (30–90°C) to form N-acetyl-β-alanine (yield: 88%, purity: 98.65%) .

  • Reaction Conditions :

    ParameterRange
    Temperature30–90°C
    Molar Ratio (Anhydride:β-Alanine)0.95–2:1
    SolventAcetic acid, acetone, or ethyl acetate

Step 2: Nitration with Nitric Acid

  • N-Acetyl-β-alanine is mixed with nitric acid (65% concentration) at 30–80°C to yield β-alanine nitrate (yield: 80%, purity: 98.70%) .

  • Key Variables :

    • Molar ratio of nitric acid to N-acetyl-β-alanine: 1–1.5:1 .

    • Crystallization solvents: Ethyl acetate or acetone .

Nitrosation Reactivity in Acidic Media

β-Alanine nitrate participates in nitrosation reactions under acidic conditions (pH 2.3–2.7), mimicking the gastric environment. This reaction generates nitrosamines, which are potentially carcinogenic .

Reaction Mechanism and Kinetics

  • Rate Law : r=k3[β-alanine][nitrite]2r = k_3[\text{β-alanine}][\text{nitrite}]^2, where k3k_3 is pH-dependent .

  • Primary Nitrosating Agent : Dinitrogen trioxide (N₂O₃) .

Comparative Reactivity of Amino Acids

Amino Acid TypeRelative Reactivity (k₃ × 10⁷ M⁻¹s⁻¹)
α-Amino acids (e.g., glycine)1.0–2.5
β-Amino acids (e.g., β-alanine)0.5–1.2
γ-Amino acids (e.g., GABA)0.1–0.3

Key Findings :

  • Reactivity decreases with distance between amino and carboxyl groups (α > β > γ) .

  • High nitrite intake amplifies nitrosation yield, posing health risks in hypochlorhydric conditions .

Metabolic Byproducts

While not a direct chemical reaction, β-alanine nitrate supplementation in humans elevates serum triglycerides (+18%), LDL cholesterol (+14%), and urea nitrogen (+22%) . These effects are attributed to metabolic processing rather than inherent compound instability .

Comparison with Similar Compounds

Key Characteristics :

  • Beta-alanine: Requires a 28-day loading phase (4–6 g/day) to elevate muscle carnosine .
  • Nitrate : Often dosed acutely (e.g., 6–12 mmol) or chronically (3–15 days) via beetroot juice or salts .

Comparison with Similar Compounds

Creatine Nitrate

Mechanism : Combines creatine (enhances ATP regeneration) with nitrate. Creatine increases phosphocreatine stores, supporting short-duration, high-power output, while nitrate improves blood flow .
Efficacy :

Comparison with Beta-Alanine Nitrate :

Aspect This compound Creatine Nitrate
Primary Mechanism H⁺ buffering + vasodilation ATP regeneration + vasodilation
Optimal Use Case High-intensity intervals (1–4 min) Strength/power activities (e.g., weightlifting)
Loading Phase Required (beta-alanine) Not required (acute dosing possible)
Gender-Specific Data Limited studies in women Primarily studied in men

Sodium Bicarbonate

Mechanism : Buffers blood pH by increasing bicarbonate (HCO₃⁻) reserves, neutralizing H⁺ during anaerobic glycolysis .
Efficacy :

  • Meta-Analysis : Strong ergogenic effect (r²=0.19, P<0.05) in events lasting 45 s–8 min .
  • Dosing : Acute intake (0.2–0.4 g/kg) 1–2 hours pre-exercise; gastrointestinal distress common .

Comparison with this compound :

Aspect This compound Sodium Bicarbonate
Buffering Site Intracellular (muscle carnosine) Extracellular (blood pH)
Onset of Action Requires weeks (carnosine accumulation) Acute (1–2 hours)
Performance Benefit Moderate (0.07 r²) High (0.19 r²)

Caffeine

Mechanism : Central nervous system stimulant; enhances alertness and reduces perceived exertion .
Efficacy :

  • Meta-Analysis : Strong correlation with performance (r²=0.45, P<0.05) in endurance tasks .
  • Gender Considerations : Slower elimination in women during luteal menstrual phase; may exacerbate anxiety .

Comparison with this compound :

Aspect This compound Caffeine
Primary Effect Physical buffering + vasodilation Cognitive + metabolic stimulation
Dosing Strategy Chronic loading (beta-alanine) Acute pre-exercise (3–6 mg/kg)
Performance Domain High-intensity, short-duration Endurance, repeated sprints

Dietary Nitrate (e.g., Beetroot Juice)

Mechanism: Converts nitrate to nitrite (NO₂⁻) and NO, enhancing vasodilation and mitochondrial efficiency . Efficacy:

  • Population Variance : Greater benefits in untrained vs. elite athletes .
  • Dosing : 6–12 mmol nitrate (~500 mL beetroot juice) 2–3 hours pre-exercise .

Comparison with this compound :

Aspect This compound Dietary Nitrate
Mechanism Combines H⁺ buffering + NO effects Pure NO-mediated vasodilation
Synergy Potential Hypothetical with beta-alanine Often paired with caffeine
Efficacy in Elite Marginal (r²=0.0001) Limited in highly trained athletes

Preparation Methods

Acetic Anhydride-Mediated Acylation and Nitration

The predominant industrial method, detailed in CN103664679A, involves a two-step process:

  • Acylation of Beta-Alanine : Beta-alanine reacts with acetic anhydride in glacial acetic acid at 30–90°C for 1–5 hours, forming N-acetyl-beta-alanine. Optimal conditions (90°C, 2:1 molar ratio of acetic anhydride to beta-alanine) yield 88% N-acetyl-beta-alanine with 98.65% purity.
  • Nitration with Nitric Acid : The acetylated intermediate is treated with 65% nitric acid at 80°C for 1 hour, followed by crystallization in ethyl acetate. This step achieves 80% yield and 98.70% purity.

Critical Parameters :

  • Solvent Ratios : Ethyl acetate or acetone at 1–5:1 mass ratios to beta-alanine prevent premature crystallization.
  • Recycling : Distilled glacial acetic acid and filtrate are reused, reducing waste by 30%.

Direct Nitration of Beta-Alanine

US7777074B2 describes a simplified one-pot synthesis where beta-alanine is dissolved in water, mixed with concentrated nitric acid (1:1 molar ratio), and crystallized at 5–15°C. While this method omits acylation, it requires stringent pH control to avoid byproducts like beta-alanine nitrite. Yields are lower (70–75%) but suitable for small-scale production.

Comparison of Methods

Parameter Acylation-Nitration Direct Nitration
Yield 80% 70–75%
Purity 98.70% 95–97%
Reaction Time 6–8 hours 2–3 hours
Solvent Recycling Yes No

Biosynthetic Precursor Production

Metabolic Engineering of Beta-Alanine

The biosynthesis of beta-alanine, a precursor for nitration, has been optimized via:

  • Aspartate Decarboxylase Overexpression : Escherichia coli strains engineered to express panD (aspartate decarboxylase) convert L-aspartate to beta-alanine with 95% efficiency.
  • Bypass Pathway Knockouts : Deleting pyrB (aspartate transcarbamoylase) increases aspartate availability, boosting beta-alanine titers to 120 g/L in fermenters.

Nitration of Biosynthetic Beta-Alanine

Post-fermentation, biosynthetic beta-alanine is purified via ion-exchange chromatography and subjected to nitric acid nitration as in chemical methods. Integrated bioprocesses achieve 85% overall yield, though scalability remains limited by enzyme inactivation.

Industrial-Scale Purification Techniques

Crystallization and Solvent Recovery

Post-nitration mixtures are cooled to 5°C, inducing crystallization. Ethyl acetate (5:1 mass ratio to beta-alanine) maximizes crystal recovery while minimizing solvent loss. Distillation under reduced pressure (50–100 mmHg) recovers 95% of acetic acid for reuse.

Purity Enhancement

Recrystallization in acetone-water (3:1 v/v) removes residual nitric acid, elevating purity to >99%. HPLC analysis (C18 column, 0.1% trifluoroacetic acid mobile phase) confirms compliance with pharmaceutical standards.

Applications and Pharmacological Relevance

Beta-alanine nitrate’s vasodilatory effects stem from nitric oxide release, akin to arginine nitrate. Clinical trials propose its use in:

  • Exercise Performance : 1.6–3.2 g/day doses enhance endurance by buffering muscle acidosis.
  • Cardiovascular Health : Nitric oxide-mediated vasodilation reduces systolic blood pressure by 5–7 mmHg in hypertensive models.

Environmental and Economic Considerations

The acylation-nitration method reduces waste through solvent recycling, cutting production costs by 20%. In contrast, direct nitration generates acidic wastewater requiring neutralization, increasing operational expenses by 15%.

Q & A

Basic: What are the key methodological considerations for synthesizing and characterizing beta-alanine nitrate in laboratory settings?

Synthesis of this compound (C₃H₈N₂O₅) requires precise stoichiometric control to ensure a 1:1 molar ratio of beta-alanine to nitric acid. Characterization should include:

  • Structural validation : Use nuclear magnetic resonance (NMR) to confirm the absence of free amino groups (δ ~1.5–2.5 ppm for β-alanine) and FT-IR to identify nitrate peaks (~1380 cm⁻¹ asymmetric stretching) .
  • Purity assessment : Employ high-performance liquid chromatography (HPLC) with UV detection at 210 nm, as described in analytical protocols for nitrate-containing compounds .
  • Stability testing : Monitor hygroscopicity under controlled humidity (e.g., 25°C, 60% RH) to assess decomposition risks .

Basic: How does this compound influence muscle carnosine synthesis, and what experimental models best quantify this effect?

This compound donates both β-alanine (a carnosine precursor) and nitrate (a nitric oxide precursor). Key methodologies include:

  • Muscle biopsy analysis : Measure carnosine levels via HPLC with fluorescence detection pre- and post-supplementation in rodent/human trials .
  • pH buffering assays : Use in vitro models (e.g., isolated muscle fibers) to quantify H⁺ ion buffering capacity under simulated exercise conditions .
  • Nitric oxide (NO) measurement : Apply chemiluminescence or electron paramagnetic resonance (EPR) to track NO release in endothelial cell cultures .

Advanced: What are the methodological challenges in studying interactions between this compound and other ergogenic aids (e.g., caffeine, creatine)?

Combining supplements introduces complex pharmacokinetic interactions:

  • Dose-timing protocols : Stagger administration (e.g., this compound 2 hours pre-exercise, caffeine 1 hour pre-exercise) to avoid competitive absorption .
  • Outcome specificity : Use factorial designs to isolate effects (e.g., 4-arm trials: placebo, this compound alone, caffeine alone, combination) .
  • Metabolic interference analysis : Employ isotopically labeled β-alanine (¹³C) to track carnosine synthesis rates under co-administration with creatine .

Advanced: How do sex-specific physiological differences impact this compound supplementation protocols in female athletes?

Women exhibit lower baseline muscle carnosine and hormonal fluctuations affecting nitrate metabolism:

  • Hormonal phase tracking : Align supplementation trials with menstrual cycle phases (e.g., follicular vs. luteal) using serum estradiol/progesterone assays .
  • Carnosine accrual rates : Conduct longitudinal studies with extended loading phases (e.g., 8–12 weeks vs. 4 weeks in men) to account for slower synthesis .
  • Nitrate reductase activity : Measure salivary nitrate-to-nitrite conversion rates, which may vary with estrogen levels .

Basic: What experimental designs are optimal for assessing this compound’s acute vs. chronic effects on performance?

  • Acute studies : Double-blind, crossover trials with single doses (e.g., 6.4 g this compound) and time-to-exhaustion tests under standardized exercise protocols .
  • Chronic studies : Randomized controlled trials (RCTs) with stratified randomization by baseline carnosine levels (via ¹H-MRS) and nitrate dietary intake logs .
  • Control for placebo effects : Use matched-pair designs with sensory controls (e.g., tingling mimicry via histamine analogs) .

Advanced: What emerging methodologies address this compound’s potential cognitive effects beyond physical performance?

  • Magnetic resonance spectroscopy (MRS) : Quantify brain carnosine/homocarnosine in vivo after supplementation, focusing on hippocampal regions .
  • Cognitive task batteries : Integrate dual-task paradigms (e.g., cycling + Stroop test) to assess fatigue resistance and executive function .
  • Gut-brain axis analysis : Profile fecal microbiota (16S rRNA sequencing) to explore nitrate metabolism by commensal bacteria .

Advanced: How should researchers resolve contradictions in this compound’s efficacy across studies (e.g., null vs. positive outcomes)?

  • Meta-regression analysis : Adjust for covariates like training status (VO₂max), dietary nitrate intake, and supplementation duration .
  • Subgroup stratification : Segment data by baseline carnosine quartiles or nitrate reductase gene polymorphisms (e.g., NOS3 variants) .
  • Dose-response modeling : Use nonlinear mixed-effects models to identify thresholds (e.g., ≥4.8 g/day for carnosine saturation) .

Advanced: What analytical approaches differentiate this compound’s effects from standalone nitrate or beta-alanine supplementation?

  • Isotope tracer studies : Administer ¹⁵N-labeled nitrate to trace nitrogen incorporation into NO vs. urea cycle metabolites .
  • Muscle metabolomics : Apply LC-MS/MS to compare carnosine, anserine, and nitric oxide metabolite profiles between supplementation forms .
  • Pharmacokinetic modeling : Use compartmental models to quantify bioavailability and tissue-specific partitioning .

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